N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenyloctyl)thiourea
Description
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyloctyl group attached to the thiourea core.
Properties
CAS No. |
61290-65-1 |
|---|---|
Molecular Formula |
C18H30N2OS |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C18H30N2OS/c1-3-4-5-6-10-13-17(16-11-8-7-9-12-16)19-18(22)20(2)14-15-21/h7-9,11-12,17,21H,3-6,10,13-15H2,1-2H3,(H,19,22) |
InChI Key |
UIUOZDLFMDWYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the reaction of N-methyl-N’-(1-phenyloctyl)amine with 2-hydroxyethyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for the large-scale synthesis of compounds like N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiourea moiety allows it to act as a chelating agent, binding to metal ions and altering their biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylthiourea: Lacks the hydroxyethyl and phenyloctyl groups, making it less versatile in certain applications.
N-Phenylthiourea: Contains a phenyl group but lacks the hydroxyethyl and methyl groups, affecting its solubility and reactivity.
N,N’-Diethylthiourea: Similar in structure but with ethyl groups instead of hydroxyethyl and phenyloctyl groups, leading to different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility in polar solvents, while the phenyloctyl group increases its hydrophobicity, making it suitable for a wide range of applications .
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